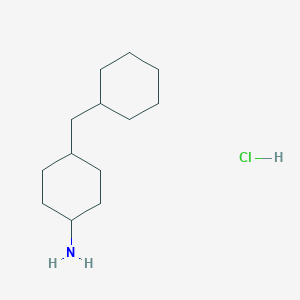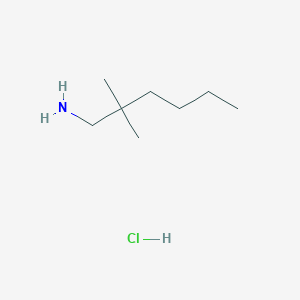
4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride (also known as 4-CMC-HCl or 4-CMC) is a synthetic drug used in scientific research. It belongs to the substituted cathinone class of compounds, which are derivatives of cathinone, a naturally occurring stimulant found in the khat plant. 4-CMC-HCl is a white crystalline powder with a bitter taste and a slight odor. It is soluble in water and ethanol.
Scientific Research Applications
Organic Synthesis and Catalysis
Cyclohexane derivatives and amines are pivotal in organic synthesis, especially in cycloaddition reactions, nucleophilic substitution, and hydroamination processes. For example, cycloaddition reactions, such as the Diels-Alder reaction, involve cyclohexene derivatives to synthesize complex cyclic structures (Kozmin, He, & Rawal, 2003). These reactions are fundamental in constructing carbon-carbon bonds in an efficient and stereoselective manner, which is crucial for synthesizing natural products and pharmaceuticals.
Mechanistic Studies
Understanding the mechanism of reactions involving cyclohexane derivatives provides valuable insights into their reactivity and potential applications. For instance, studies on the elimination-addition mechanism of cyclohexenyl iodonium salts have elucidated pathways that lead to diverse substitution patterns, which are significant for developing new synthetic methodologies (Fujita et al., 2004).
Metabolism and Bioconjugation
Research on the metabolism of cyclohexylamine derivatives, like cyclohexylamine hydrochloride, in various species, including humans, reveals the metabolic pathways and potential toxicological profiles of these compounds (Renwick & Williams, 1972). Additionally, studies on carbodiimide-mediated amide formation in aqueous media offer insights into bioconjugation techniques that could be applied to cyclohexane derivatives for developing biomaterials and drug delivery systems (Nakajima & Ikada, 1995).
Material Science and Functionalization
Cyclohexane derivatives are also explored for their applications in material science, such as the functionalization of alkanes in aqueous solutions using biomimetic catalysts, which could be relevant for surface modification and the development of functional materials (Neimann et al., 1999).
properties
IUPAC Name |
4-(cyclohexylmethyl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h11-13H,1-10,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGDJGPHYSTPIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCC(CC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Benzyloxy)ethyl]-3-fluoroazetidine hydrochloride](/img/structure/B1485112.png)




![3-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1485124.png)

![(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485126.png)


